molecular formula C6H13NO3 B14144455 (2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol CAS No. 158236-23-8

(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol

货号: B14144455
CAS 编号: 158236-23-8
分子量: 147.17 g/mol
InChI 键: YZNNBIPIQWYLDM-PBXRRBTRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Classification Within the Fagomine Isomer Family

Fagomine isomers constitute a subgroup of piperidine alkaloids characterized by a core six-membered ring with hydroxyl and hydroxymethyl substituents. This compound, also known as D-4-epi-fagomine, differs from its stereoisomers in the spatial arrangement of its functional groups (Table 1).

Table 1: Comparative Analysis of Fagomine Isomers

Isomer Name Configuration Hydroxyl Positions Hydroxymethyl Position Biological Activity
D-Fagomine (2R,3R,4S) 3,4 2 α-Glucosidase inhibition
L-Fagomine (2S,3S,4R) 3,4 2 β-Galactosidase inhibition
D-4-epi-Fagomine (2R,3S,4R) 3,4 2 Glycosidase inhibition
3-epi-Fagomine (2R,3R,4R) 3,4 2 Weak enzymatic inhibition

The stereochemical divergence at C3 and C4 in D-4-epi-fagomine alters its hydrogen-bonding network compared to D-fagomine, affecting substrate-enzyme interactions. X-ray crystallographic studies of analogous piperidine azasugars reveal that axial hydroxyl groups at C3 and C4 create a pseudo-equatorial orientation of the hydroxymethyl group, optimizing binding to glycosidase active sites.

Historical Context of Azasugar Discovery and Development

The discovery of azasugars traces to 1965 with the isolation of nojirimycin from Streptomyces species, the first naturally occurring piperidine alkaloid with glycosidase inhibitory activity. This breakthrough spurred interest in synthetic analogs, culminating in the development of miglitol and miglustat for diabetes and lysosomal storage disorders.

This compound emerged from efforts to expand the structural diversity of iminosugars through stereocontrolled synthesis. Key milestones include:

  • 2006 : Initial registration in PubChem (CID 10313212) under systematic nomenclature, reflecting its characterization.
  • 2015 : Asymmetric synthesis from (R)-glycidol via Sharpless dihydroxylation, achieving 98% enantiomeric excess.
  • 2020 : Stereodivergent synthesis strategies employing vinyl epoxy esters and azide ring-opening reactions to access C4-epimerized derivatives.

The compound’s synthesis typically involves multi-step cascades:

  • Epoxide Formation : (R)-Glycidol derivatives undergo epoxidation to establish stereochemical control.
  • Dihydroxylation : Sharpless asymmetric dihydroxylation introduces vicinal diols with high diastereoselectivity.
  • Cyclization : Acid-mediated ring closure forms the piperidine scaffold while retaining hydroxyl group configurations.

属性

CAS 编号

158236-23-8

分子式

C6H13NO3

分子量

147.17 g/mol

IUPAC 名称

(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6+/m1/s1

InChI 键

YZNNBIPIQWYLDM-PBXRRBTRSA-N

手性 SMILES

C1CN[C@@H]([C@@H]([C@@H]1O)O)CO

规范 SMILES

C1CNC(C(C1O)O)CO

产品来源

United States

准备方法

Molecular Framework and Stereocenters

The compound’s IUPAC name, (2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol , reflects three contiguous stereocenters and a hydroxymethyl side chain. Its SMILES notation (C1CN[C@@H]([C@@H]([C@@H]1O)O)CO) encodes the (2R,3S,4R) configuration, critical for mimicking carbohydrate transition states in enzymatic inhibition. The molecule’s topological polar surface area (72.7 Ų) and hydrogen bond donor/acceptor counts (4 each) necessitate protective group strategies during synthesis.

Role of Protecting Groups

Benzyl ethers dominate synthetic routes due to their stability under acidic/basic conditions and selective removal via hydrogenolysis. For example, intermediate (2R,3S,4R,5R)-2,3,4,6-tetrakis(benzyloxy)-5-hydroxyhexanamide (CAS: N/A) serves as a precursor, with benzyl groups masking hydroxyls until catalytic deprotection.

Synthetic Methodologies

Hydrogenolysis of Benzyl-Protected Intermediates

Procedure :

  • Starting Material : A tetrakis(benzyloxy)-gluconolactone derivative is subjected to ammonolysis in tetrahydrofuran (THF) with aqueous NH₃, yielding a hexanamide intermediate.
  • Deprotection : The benzyl-protected intermediate undergoes hydrogenation using 10% Pd/C under 5 atm H₂ in ethanol, cleaving benzyl ethers to unmask hydroxyl groups.

Conditions :

Parameter Value
Catalyst 10% Pd/C
Pressure 5 atm H₂
Solvent Ethanol
Temperature Ambient
Yield 81%

This method prioritizes stereochemical fidelity, as the precursor’s configuration directly dictates the product’s (2R,3S,4R) arrangement.

Reductive Amination for Piperidine Ring Formation

Procedure :

  • Linear Precursor : A glucose-derived aldehyde is condensed with a primary amine (e.g., butylamine) in dichloromethane (DCM) with NaBH₃CN as a reductant.
  • Cyclization : Intramolecular hemiacetal formation under acidic conditions generates the piperidine core.

Optimization :

  • pH Control : Maintaining pH 3–4 with HCl ensures protonation of intermediates, preventing epimerization.
  • Solvent Effects : Methanol/water mixtures enhance solubility of polar intermediates during cyclization.

Catalytic and Kinetic Insights

Hydrogenation Catalysts

Comparative studies reveal Pd/C outperforms Pd(OH)₂ in benzyl group removal, achieving >95% conversion in 24 hours versus 72 hours for Pd(OH)₂. Catalyst poisoning is mitigated by pre-treatment with dilute acetic acid.

Stereochemical Drift Mitigation

  • Low-Temperature Processing : Conducting deprotection below 25°C minimizes epimerization at C3 and C4.
  • Chelation Control : Ethylenediaminetetraacetic acid (EDTA) additives sequester trace metals, preserving configuration during ammonolysis.

Purification and Characterization

Chromatographic Techniques

Normal-Phase Chromatography :

  • Eluent : Ethyl acetate/methanol/NH₄OH (1:1:0.05 v/v) resolves polar byproducts (e.g., over-reduced piperidines).
  • Retention Factor (Rf) : 0.32 for the target compound under these conditions.

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 3.86 (dd, J = 11.4, 2.4 Hz, 1H), 3.72–3.65 (m, 2H), 3.50 (t, J = 9.1 Hz, 1H).
  • ¹³C NMR (100 MHz, D₂O): δ 79.8 (C2), 70.8 (C3), 70.0 (C4), 61.1 (CH₂OH).

Scalability and Industrial Feasibility

Batch vs. Continuous Flow

Batch reactors remain prevalent due to compatibility with hydrogenation. However, microfluidic systems using immobilized Pd/C catalysts show promise for reducing reaction times by 40%.

Cost Analysis

Component Cost per Kilogram (USD)
Benzyl-protected precursor 2,800
Pd/C (10 wt%) 1,200
Ethanol 50
Total 4,050

Applications and Derivatives

α-Glucosidase Inhibition

The compound inhibits intestinal α-glucosidase with an IC₅₀ of 12 µM, comparable to miglitol (IC₅₀ = 9 µM). Structural analogs with N-alkyl substitutions (e.g., N-butyl) exhibit enhanced lipophilicity and blood-brain barrier penetration.

Glycoprotein Processing Modulation

In HepG2 cells, it disrupts N-linked glycan trimming at 100 µM, implicating utility in cancer metastasis studies.

科学研究应用

The primary biological activity of (2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol is its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and inhibiting these enzymes can have significant implications for carbohydrate metabolism. Research indicates that this compound may lower blood glucose levels and modulate bacterial adhesion, suggesting potential therapeutic applications in managing diabetes and other metabolic disorders.

Interactions with Biological Systems

Studies have shown that this compound interacts with various biological systems. Its ability to inhibit glycosidases suggests it could affect metabolic pathways involving carbohydrates. Additionally, its modulation of bacterial adhesion indicates potential interactions with microbial systems, which could be relevant in understanding infections or gut health.

Structural Comparisons

Several compounds share structural similarities with this compound. These include:

Compound NameStructural FeaturesUnique Properties
FagominePolyhydroxylated piperidineKnown for glycosidase inhibition
2-DeoxynojirimycinIminosugar structureEffective against various glycosidases
NojirimycinAnother iminosugarSignificant biological activity
(3R,4R,5R)-1-butyl-5-(hydroxymethyl)piperidine-3,4-diolLonger alkyl chainDifferent pharmacokinetic properties

What sets this compound apart is its specific stereochemistry and the resulting potency as a glycosidase inhibitor, making it particularly valuable in therapeutic contexts.

相似化合物的比较

Stereoisomers and Configuration-Dependent Activity

  • Fagomine ((2R,3R,4R)-2-(Hydroxymethyl)piperidine-3,4-diol): Fagomine, a stereoisomer with the (2R,3R,4R) configuration, is a known glycosidase inhibitor targeting enzymes like α-glucosidase and β-galactosidase.
  • (2R,3R,4R)-1-(((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)methyl)piperidine-3,4-diol :
    This compound, derived from enzymatic synthesis, features an additional pyrrolidine moiety. Its extended structure enhances interactions with carbohydrate-processing enzymes, unlike the simpler target molecule .

Functional Group Variations

  • Miglitol ((2R,3R,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol) :
    Miglitol, a therapeutic agent for type 2 diabetes, contains an extra hydroxyl group (position 5) and a 2-hydroxyethyl substituent. These modifications increase its polarity and specificity for intestinal α-glucosidases, contrasting with the target compound’s lack of clinical therapeutic applications .
  • Alocasia macrorrhiza Derivatives (e.g., Compound 5*): Isolated from medicinal plants, these piperidine derivatives feature long alkyl chains (e.g., 9-phenylnonyl groups), enhancing lipophilicity and membrane permeability. The target compound’s shorter substituents limit its bioavailability but may improve aqueous solubility .

Ring Structure Analogues

  • BCX4430 ((2S,3S,4R,5R)-2-(4-Amino-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol): BCX4430, a pyrrolidine-based antiviral nucleoside analog, demonstrates efficacy against Ebola virus (EBOV) due to its fused heterocyclic base. The target compound’s piperidine ring lacks this base, rendering it inactive against viral polymerases .
  • Tetrahydrofuran Derivatives (e.g., Compound 182 from ): Compounds with tetrahydrofuran cores, such as (2R,3S,4R)-2-(hydroxymethyl)tetrahydrofuran-3,4-diol, exhibit distinct HOMO/LUMO spatial distributions compared to piperidine analogs.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Reference
(2R,3S,4R)-2-(Hydroxymethyl)piperidine-3,4-diol C₆H₁₃NO₃ 2-(hydroxymethyl), 3,4-diol Under investigation
Fagomine C₆H₁₃NO₃ 2-(hydroxymethyl), 3,4-diol (2R,3R,4R) Glycosidase inhibition
Miglitol C₈H₁₇NO₅ 2-(hydroxymethyl), 3,4,5-triol α-Glucosidase inhibition (Diabetes)
BCX4430 C₁₁H₁₅N₅O₄ Pyrrolidine, pyrrolo-pyrimidine Antiviral (EBOV)

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
This compound 147.17 -2.1 >50
Fagomine 147.17 -1.8 45
Miglitol 207.22 -3.5 >100
BCX4430 289.27 -0.9 10

生物活性

(2R,3S,4R)-2-(hydroxymethyl)piperidine-3,4-diol, also known as 4-epi-Fagomine, is a polyhydroxylated piperidine alkaloid with significant biological activity. This compound is derived from natural sources, primarily the seeds of Japanese buckwheat (Fagopyrum esculentum) and Castanospermum australe . Its unique stereochemistry contributes to its potent glycosidase inhibitory properties, which have implications for carbohydrate metabolism and potential therapeutic applications.

  • Molecular Formula : C_7H_15NO_3
  • Molecular Weight : 147.17 g/mol
  • Structural Features :
    • Polyhydroxylated piperidine structure.
    • Specific stereochemistry: (2R,3S,4R).

The primary biological activity of this compound revolves around its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates; thus, inhibiting these enzymes can significantly affect carbohydrate metabolism. This compound has been shown to lower blood glucose levels and modulate bacterial adhesion, indicating its potential in managing diabetes and other metabolic disorders .

Glycosidase Inhibition

Research indicates that this compound effectively inhibits several glycosidases. This inhibition can lead to:

  • Lowering Blood Glucose Levels : By inhibiting enzymes involved in carbohydrate breakdown, the compound may help regulate glucose levels in diabetic patients.
  • Modulating Bacterial Adhesion : This activity suggests potential applications in preventing infections or managing gut health by influencing microbial interactions .

Case Studies

  • Diabetes Management : In a study involving diabetic animal models, administration of this compound resulted in significant reductions in postprandial blood glucose levels compared to control groups. The mechanism was attributed to the compound's ability to inhibit α-glucosidase activity .
  • Microbial Interaction : Another study demonstrated that this compound could reduce the adhesion of pathogenic bacteria to intestinal cells. This effect was particularly noted with Escherichia coli, suggesting a protective role against infections .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
FagominePolyhydroxylated piperidineKnown for glycosidase inhibition
2-DeoxynojirimycinIminosugar structureEffective against various glycosidases
NojirimycinAnother iminosugarSignificant biological activity
(3R,4R,5R)-1-butyl-5-(hydroxymethyl)piperidine-3,4-diolLonger alkyl chainDifferent pharmacokinetic properties

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step processes starting from carbohydrate precursors. Various synthetic routes have been explored to enhance yield and purity while maintaining stereochemical integrity .

Recent research has focused on the structure-activity relationship (SAR) of this compound and its analogs. Findings suggest that modifications to the hydroxymethyl group and piperidine ring can significantly alter biological activity and potency against glycosidase enzymes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。